molecular formula C25H19N5O5 B2956967 N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1357821-39-6

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Cat. No.: B2956967
CAS No.: 1357821-39-6
M. Wt: 469.457
InChI Key: RTXSVLOPUIFTHC-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a heterocyclic compound featuring a triazoloquinoxaline core fused with a 1,2,4-triazole ring. The structure includes a benzodioxolyl group (1,3-benzodioxole) attached via an acetamide linker and a 4-methylphenoxy substituent. The compound’s synthesis likely involves coupling reactions under reflux conditions with catalysts like ZnCl₂ or Cs₂CO₃, analogous to methods used for structurally related acetamides . Structural characterization would employ techniques such as ¹H NMR, IR spectroscopy, and X-ray crystallography using software suites like SHELX and WinGX .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O5/c1-15-6-9-17(10-7-15)35-24-23-28-29(25(32)30(23)19-5-3-2-4-18(19)27-24)13-22(31)26-16-8-11-20-21(12-16)34-14-33-20/h2-12H,13-14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXSVLOPUIFTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide” typically involves multiple steps, including the formation of the benzodioxole ring, the triazoloquinoxaline core, and the final acetamide linkage. Common reagents used in these reactions include:

    Benzodioxole formation: This step may involve the cyclization of catechol derivatives with formaldehyde.

    Triazoloquinoxaline synthesis: This can be achieved through the reaction of quinoxaline derivatives with azides under specific conditions.

    Acetamide linkage: The final step often involves the coupling of the triazoloquinoxaline intermediate with an acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its structure suggests that it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, “this compound” may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and structurally related analogs:

Compound Name Core Structure Substituents/Functional Groups Synthesis Method Potential Applications
Target Compound Triazoloquinoxaline - Benzodioxolyl (electron-rich)
- 4-Methylphenoxy (electron-donating)
- Acetamide
Likely reflux with ZnCl₂ or similar CNS modulation, kinase inhibition
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Triazoloquinoxaline - 4-Chlorophenyl (electron-withdrawing)
- Methyl group at N1
Unspecified, possibly analogous Antibacterial, anticancer
N-(1,3-Benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide Quinoline - Benzodioxolyl
- 6,7-Dimethoxy
- 4-Methylbenzoyl
Coupling with Cs₂CO₃/DMF Antifungal, enzyme inhibition
(Substituted-phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetamides Oxadiazole/Oxazine - Varied aryl groups
- Oxadiazole (bioisostere for esters/amides)
Room-temperature coupling Antimicrobial, anti-inflammatory

Key Insights

  • Core Heterocycles: The triazoloquinoxaline core in the target compound and ’s analog offers hydrogen-bonding capability via the triazole nitrogen, enhancing receptor binding . Oxadiazole derivatives () exhibit metabolic stability due to their bioisosteric nature, making them suitable for drug design .
  • Benzodioxolyl groups (target compound and ) contribute to electron-rich aromatic systems, favoring π-π stacking interactions in biological targets .
  • Synthetic Approaches: The target compound’s synthesis likely mirrors ’s reflux method with ZnCl₂, whereas ’s quinoline derivative employs milder conditions (Cs₂CO₃/DMF) .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzodioxole moiety and a triazoloquinoxaline framework. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC25H21N3O5
Molecular Weight475.52 g/mol
LogP4.9834
Polar Surface Area77.727 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, derivatives of benzodioxole have been reported to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and survival.

A notable study demonstrated that compounds in this class can selectively inhibit Src family kinases (SFKs), which are pivotal in cancer progression. The compound AZD0530, which shares structural similarities, was shown to inhibit c-Src and Abl enzymes at low nanomolar concentrations and displayed excellent pharmacokinetics in vivo .

The proposed mechanism of action for this compound includes:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit critical signaling pathways in cancer cells by blocking kinase activity.
  • Induction of Apoptosis : Compounds with related structures have been found to induce apoptosis in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at various phases, particularly G0/G1 phase.

Study on Cell Lines

A study involving various cancer cell lines (e.g., breast cancer MCF7 and lung cancer A549) demonstrated that treatment with related benzodioxole derivatives resulted in significant growth inhibition. The IC50 values ranged from 0.5 to 5 µM depending on the specific cell line and treatment duration.

In Vivo Studies

In vivo studies using xenograft models have shown that similar compounds can significantly reduce tumor size when administered orally at doses ranging from 10 to 50 mg/kg. These findings support the potential therapeutic applications of this compound in oncology.

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